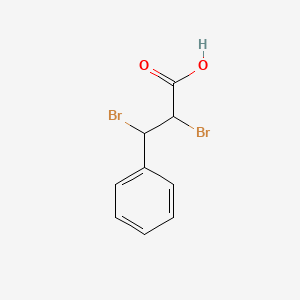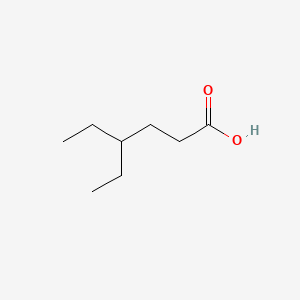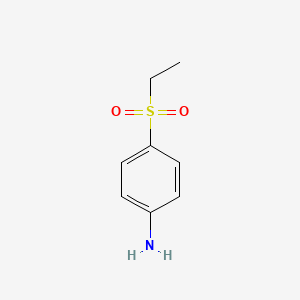
2-ブロモ-5-フルオロピリミジン
概要
説明
2-Bromo-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4H2BrFN2 It is a derivative of pyrimidine, where the hydrogen atoms at positions 2 and 5 are replaced by bromine and fluorine atoms, respectively
科学的研究の応用
2-Bromo-5-fluoropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
Target of Action
2-Bromo-5-fluoropyrimidine is a derivative of pyrimidine, a 6-membered heterocycle with two nitrogen heteroatoms It’s known that pyrimidine derivatives often interact with various enzymes and receptors involved in cellular processes, including dna and rna synthesis .
Mode of Action
The mode of action of 2-Bromo-5-fluoropyrimidine involves its interaction with its targets, leading to changes in cellular processes. It can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Biochemical Pathways
As a pyrimidine derivative, it’s likely to be involved in the synthesis and metabolism of nucleic acids .
Pharmacokinetics
The physicochemical properties such as boiling point (80-83 °c/44 mmhg) and melting point (30-31 °c) suggest that it might have good bioavailability .
Result of Action
As a pyrimidine derivative, it’s likely to affect the synthesis and function of nucleic acids, potentially leading to changes in gene expression and cellular function .
生化学分析
Biochemical Properties
2-Bromo-5-fluoropyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with thymidylate synthase, an enzyme involved in the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication and repair. The presence of bromine and fluorine atoms in 2-Bromo-5-fluoropyrimidine can inhibit the activity of thymidylate synthase, leading to disruptions in DNA synthesis and cell proliferation . Additionally, 2-Bromo-5-fluoropyrimidine can interact with other enzymes involved in nucleotide metabolism, further affecting cellular processes.
Cellular Effects
The effects of 2-Bromo-5-fluoropyrimidine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of thymidylate synthase by 2-Bromo-5-fluoropyrimidine can lead to a decrease in thymidine monophosphate levels, resulting in DNA damage and cell cycle arrest . This can trigger apoptosis, a programmed cell death mechanism, in rapidly dividing cells such as cancer cells. Moreover, 2-Bromo-5-fluoropyrimidine can affect other cellular pathways, including those involved in nucleotide synthesis and repair, further impacting cell viability and function.
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-5-fluoropyrimidine involves several key interactions at the molecular level. This compound can bind to the active site of thymidylate synthase, inhibiting its activity and preventing the conversion of deoxyuridine monophosphate to thymidine monophosphate . This inhibition leads to a depletion of thymidine monophosphate, causing DNA damage and cell cycle arrest. Additionally, 2-Bromo-5-fluoropyrimidine can interact with other enzymes involved in nucleotide metabolism, further disrupting cellular processes. The presence of bromine and fluorine atoms in the compound enhances its binding affinity to these enzymes, making it a potent inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-fluoropyrimidine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-5-fluoropyrimidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to 2-Bromo-5-fluoropyrimidine can result in sustained DNA damage and cell cycle arrest, ultimately affecting cell viability and function. In vitro and in vivo studies have demonstrated that the compound’s effects can persist over extended periods, highlighting its potential for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-fluoropyrimidine can vary with different dosages in animal models. At low doses, the compound can effectively inhibit thymidylate synthase and disrupt nucleotide metabolism without causing significant toxicity . At higher doses, 2-Bromo-5-fluoropyrimidine can induce toxic effects, including severe DNA damage, cell cycle arrest, and apoptosis. These adverse effects can lead to tissue damage and organ dysfunction in animal models. Threshold effects have been observed, where a specific dosage range results in maximal inhibitory activity without causing excessive toxicity. Understanding the dosage effects of 2-Bromo-5-fluoropyrimidine is crucial for optimizing its use in biochemical research and therapeutic applications.
Metabolic Pathways
2-Bromo-5-fluoropyrimidine is involved in several metabolic pathways, primarily those related to nucleotide metabolism. The compound can be metabolized by enzymes such as thymidylate synthase and dihydropyrimidine dehydrogenase, leading to the formation of active metabolites that inhibit DNA synthesis and repair . These metabolic pathways are essential for the compound’s inhibitory activity and its effects on cellular processes. Additionally, 2-Bromo-5-fluoropyrimidine can influence metabolic flux and metabolite levels, further impacting cellular function and viability.
Transport and Distribution
The transport and distribution of 2-Bromo-5-fluoropyrimidine within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes by specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . Once inside the cells, 2-Bromo-5-fluoropyrimidine can localize to specific cellular compartments, including the nucleus, where it exerts its inhibitory effects on thymidylate synthase and other enzymes. The distribution of 2-Bromo-5-fluoropyrimidine within tissues can also influence its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Bromo-5-fluoropyrimidine is essential for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, by targeting signals and post-translational modifications . In the nucleus, 2-Bromo-5-fluoropyrimidine can interact with thymidylate synthase and other enzymes involved in DNA synthesis and repair, leading to the inhibition of these processes. The subcellular localization of 2-Bromo-5-fluoropyrimidine can also affect its stability and degradation, further influencing its long-term effects on cellular function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination of 2-hydroxypyrimidine followed by fluorination. The process begins with the dissolution of 2-hydroxypyrimidine salt in deionized water, adjusting the pH to 6 using saturated sodium bicarbonate solution. Bromine is then reacted with 2-hydroxypyrimidine at temperatures below 5°C to form 2-hydroxy-5-bromopyrimidine. This intermediate is then subjected to a reaction with phosphorus oxychloride (POCl3) and triethylamine, followed by fluorination to yield 2-Bromo-5-fluoropyrimidine .
Industrial Production Methods
Industrial production methods for 2-Bromo-5-fluoropyrimidine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-Bromo-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Palladium-Catalyzed Reactions: It can be involved in palladium-catalyzed homo-coupling and α-arylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Suzuki Coupling: Reagents such as phenylboronic acid and palladium catalysts are used under mild conditions.
Palladium-Catalyzed Reactions: Palladium acetate (Pd(OAc)2) and phosphine ligands are typically used.
Major Products Formed
Biaryl Compounds: Formed through Suzuki coupling reactions.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-fluoropyrimidine: Another isomer with the bromine and fluorine atoms at different positions on the pyrimidine ring.
2-Bromo-6-fluoropyridine: A related compound with the fluorine atom at the 6-position.
Uniqueness
2-Bromo-5-fluoropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
IUPAC Name |
2-bromo-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-4-7-1-3(6)2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSMRNCOBLTNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649955 | |
| Record name | 2-Bromo-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-45-1 | |
| Record name | 2-Bromo-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Azaspiro[5.5]undecan-6-ium bromide](/img/structure/B1294682.png)







